2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Overview
Description
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H5Cl2FN2. It is characterized by the presence of chlorine, fluorine, and ethyl groups attached to a pyrimidine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.
Industry: In the production of agrochemicals and other specialty chemicals.
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting material to synthesize potential kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation.
Mode of Action
It’s known that this compound can be used to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides . These compounds are potential kinase inhibitors, which means they can prevent the action of kinases, thereby disrupting cell signaling and potentially inhibiting the growth of cancer cells.
Pharmacokinetics
It’s known that the compound has a molecular weight of 19502 , which could influence its absorption and distribution in the body. The compound’s storage temperature is 2-8°C , which could impact its stability and hence its bioavailability.
Action Environment
It’s known that the compound’s storage temperature is 2-8°c , suggesting that temperature could impact its stability.
Biochemical Analysis
Cellular Effects
2,4-Dichloro-6-ethyl-5-fluoropyrimidine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to synthesize potential kinase inhibitors, which can alter cell signaling pathways and affect cellular responses . Additionally, the compound’s effects on gene expression can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions. This interaction can result in altered gene expression, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can cause burns of eyes, skin, and mucous membranes, indicating its potential for causing long-term cellular damage . Additionally, its stability in different conditions can affect its efficacy and safety in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound can cause developmental toxicity and reproductive toxicity at higher doses . These findings highlight the importance of determining the appropriate dosage for safe and effective use in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in the synthesis of glucuronic derivatives of 5-fluorouracil indicates its involvement in metabolic pathways related to neoplasm inhibition . Additionally, its interactions with specific enzymes can influence the overall metabolic processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound’s distribution modeling and adsorption/desorption properties can provide insights into its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization of the compound can provide insights into its activity and function at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) and N,N-dimethylaniline at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Coupling reactions: Palladium catalysts, boronic acids, and phosphine ligands.
Major Products:
Substituted pyrimidines: Products formed by replacing chlorine atoms with various nucleophiles.
Coupled products: Complex molecules formed through coupling reactions.
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methyl-5-fluoropyrimidine
- 2,4-Dichloro-6-ethylpyrimidine
Comparison: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine is unique due to the presence of both ethyl and fluorine substituents on the pyrimidine ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency when used as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2,4-dichloro-6-ethyl-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSXIRVBOETBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624760 | |
Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-85-6 | |
Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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